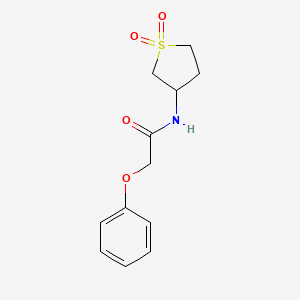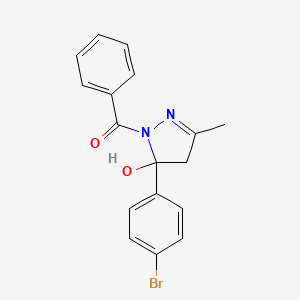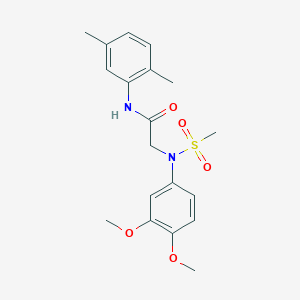![molecular formula C13H18N4O6 B5050434 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol, also known as MMDPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a member of the phenethylamine class of compounds and has a similar chemical structure to other psychoactive substances, such as amphetamines and MDMA.
作用機序
The exact mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol is not fully understood. However, it is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to increased neuronal activity and changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can produce a range of biochemical and physiological effects. These include increased locomotor activity, changes in body temperature, and alterations in the levels of various neurotransmitters in the brain. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol also has limitations, such as its potential for abuse and the need for careful handling due to its toxicity.
将来の方向性
There are several potential future directions for research involving 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the development of new drugs that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol and its effects on the brain and behavior.
合成法
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with morpholine, followed by the addition of methylamine and ethanol. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol has been studied extensively for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a useful compound for studying the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
特性
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)


![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)
![N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5050414.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)